molecular formula C20H24N6S B2366337 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 313649-23-9

4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B2366337
CAS No.: 313649-23-9
M. Wt: 380.51
InChI Key: FRRVLVPMRRFNBE-UHFFFAOYSA-N
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Description

The compound “4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is a chemical with the molecular formula C20H24N6S . It has a molecular weight of 380.510 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothieno[2,3-d]pyrimidine core, which is a bicyclic system containing a benzene ring fused to a thieno[2,3-d]pyrimidine. This core is substituted at the 4-position with a piperazine ring, which in turn is substituted at the 4-position with a 4,6-dimethylpyrimidine .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 622.5±65.0 °C at 760 mmHg . The melting point is not available . It also has a flash point of 330.3±34.3 °C .

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

Compounds structurally similar to the query chemical have been synthesized and evaluated for their potential anticancer and anti-inflammatory activities. For instance, derivatives have shown promising results in vitro against a panel of different human tumor cell lines and have exhibited excellent anti-inflammatory activity through mechanisms such as cyclooxygenase inhibition (Ghule, Deshmukh, & Chaudhari, 2013). Furthermore, some derivatives have demonstrated specific inhibitory effects on cancer cell lines, indicating their potential for further development as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antimicrobial Activity

The structural motif of the query chemical has also been incorporated into compounds assessed for their antimicrobial efficacy. Research has produced derivatives that show activity against a range of microbial species, suggesting the potential utility of these compounds in the development of new antimicrobial agents. Some of these compounds have been specifically effective against S. aureus and P. aeruginosa, highlighting their relevance in addressing resistant bacterial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Synthesis and Chemical Properties

The chemical structure of interest serves as a foundational scaffold for the synthesis of various heterocyclic compounds with potential biological activities. Studies have focused on synthesizing novel compounds through methods such as microwave irradiation, which allows for efficient and rapid synthesis. These efforts have resulted in the creation of compounds with diverse biological activities, including antimicrobial and anticancer properties, underscoring the versatility of the core structure in medicinal chemistry (Soliman, Habib, El-Tombary, El‐Hawash, & Shaaban, 2009).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with biological systems in a variety of ways, depending on its structure and the specific context .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s important to handle all chemicals with appropriate safety precautions, and to consult the relevant Material Safety Data Sheet (MSDS) or other safety information before use .

Properties

IUPAC Name

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6S/c1-13-11-14(2)24-20(23-13)26-9-7-25(8-10-26)18-17-15-5-3-4-6-16(15)27-19(17)22-12-21-18/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRVLVPMRRFNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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